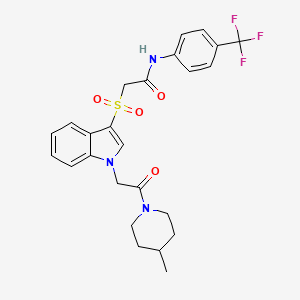
N-(4-(Trifluormethyl)phenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C25H26F3N3O4S and its molecular weight is 521.56. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluoreszierende Sonden und Bildgebungsmittel
Die Struktur der Verbindung deutet auf ein Potenzial als fluoreszierende Sonde oder Bildgebungsmittel hin. Forscher haben Derivate dieser Verbindung synthetisiert, indem sie Boronsäure-Einheiten, wie z. B. Phenylboronsäure (PBA), eingefügt haben . Diese PBA-BODIPY-Farbstoffe zeigen modulare und funktionelle Eigenschaften, was sie zu wertvollen Werkzeugen für bioanalytische Anwendungen macht. Ihre Fähigkeit, an Glykanketten von Antikörpern zu binden, wurde unter Verwendung von Techniken wie der Quarzkristall-Mikrowaage (QCM) untersucht. Diese fluoreszierenden Sonden können bei der Visualisierung zellulärer Prozesse und der Detektion spezifischer Biomoleküle helfen.
Checkpoint-Kinase-Inhibitoren
Die 4-Methylpiperidin-1-yl-Gruppe der Verbindung ähnelt Motiven, die in Kinase-Inhibitoren gefunden werden. Forscher haben verwandte Strukturen erfolgreich optimiert, um Checkpoint-Kinasen (z. B. CHK1) zu hemmen . Diese Kinasen spielen eine entscheidende Rolle bei der Zellzyklusregulation und der DNA-Schadensantwort. Durch Feinabstimmung der Struktur der Verbindung können Wissenschaftler potente und selektive CHK1-Inhibitoren für die Krebstherapie entwickeln.
Biokonjugation und gezielte Medikamentenverabreichung
Die funktionellen Gruppen der Verbindung (Sulfonamid, Indol und Trifluormethylphenyl) bieten Möglichkeiten für die Biokonjugation. Forscher können sie an spezifische Biomoleküle (z. B. Antikörper, Peptide) anbringen, um eine gezielte Medikamentenverabreichung zu ermöglichen. Durch die Nutzung ihrer rezeptorähnlichen Eigenschaften können sie die Selektivität des Arzneimittels verbessern und Off-Target-Effekte reduzieren.
Zusammenfassend lässt sich sagen, dass die komplexe Struktur dieser Verbindung aufregende Wege für die Forschung in verschiedenen Bereichen eröffnet. Ihr Potenzial als fluoreszierende Sonde, Antitumormittel und Checkpoint-Kinase-Inhibitor unterstreicht ihre Bedeutung für wissenschaftliche Untersuchungen. Da die Forscher ihre Eigenschaften weiter erforschen, erwarten wir weitere Durchbrüche in der Arzneimittelentwicklung und Materialwissenschaft.
Giacomazzo, G. E., Palladino, P., Gellini, C., Salerno, G., Baldoneschi, V., Feis, A., Scarano, S., Minunni, M., & Richichi, B. (2019). Eine einfache Synthese von Phenylboronsäure (PBA) enthaltenden BODIPY-Farbstoffen: neue funktionelle und modulare fluoreszierende Werkzeuge zur Verknüpfung der Glykandomäne von Antikörpern. RSC Advances, 9, 2852–2861. Link
Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Preclinical Development Candidate with in Vivo Efficacy as a DNA Damage Potentiator and Single Agent. Journal of Medicinal Chemistry, 58(1), 112–121. Link
Eigenschaften
IUPAC Name |
2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N3O4S/c1-17-10-12-30(13-11-17)24(33)15-31-14-22(20-4-2-3-5-21(20)31)36(34,35)16-23(32)29-19-8-6-18(7-9-19)25(26,27)28/h2-9,14,17H,10-13,15-16H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZSXOMLQFPTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














